molecular formula C23H29NO2 B14689942 4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol CAS No. 27617-98-7

4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol

Cat. No.: B14689942
CAS No.: 27617-98-7
M. Wt: 351.5 g/mol
InChI Key: NRWAQXSHQJBMFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol can be achieved through various synthetic routes. One common method involves the use of 2-aminophenol as a precursor, which reacts with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions, yielding 79-89% . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives .

Properties

CAS No.

27617-98-7

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

4-[2-(1,3-benzoxazol-2-yl)ethyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C23H29NO2/c1-22(2,3)16-13-15(14-17(21(16)25)23(4,5)6)11-12-20-24-18-9-7-8-10-19(18)26-20/h7-10,13-14,25H,11-12H2,1-6H3

InChI Key

NRWAQXSHQJBMFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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